Tetrafluoroaurate(1-)

Beschreibung

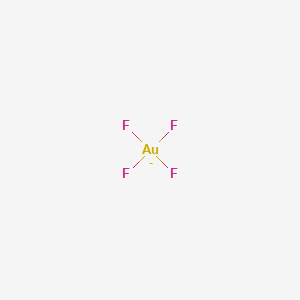

Tetrafluoroaurate(1−), with the chemical formula [AuF₄]⁻, is a fluorinated gold complex where gold adopts the +3 oxidation state. This anion is stabilized by four fluoride ligands arranged in a square planar geometry, a common coordination for Au(III) due to its d⁸ electronic configuration . It is typically synthesized via reactions involving gold(III) precursors and fluoride sources under controlled conditions. For example, potassium tetrafluoroaurate(III) (K[AuF₄]) is prepared by reacting AuCl₃ with KF in hydrofluoric acid (HF), followed by crystallization . The compound exhibits moderate stability in anhydrous environments but hydrolyzes in aqueous media, releasing Au(OH)₃ and HF .

Structurally, [AuF₄]⁻ is part of a broader class of fluorometallate anions. Its crystal lattice parameters (e.g., in Pr₂F(AuF₄)₅) include a = b = 8.3011 Å, c = 25.885 Å, and a space group of P41 21 2, reflecting a tetragonal system .

Eigenschaften

Molekularformel |

AuF4- |

|---|---|

Molekulargewicht |

272.96018 g/mol |

IUPAC-Name |

tetrafluorogold(1-) |

InChI |

InChI=1S/Au.4FH/h;4*1H/q+3;;;;/p-4 |

InChI-Schlüssel |

KGIKPRQIGIPFMN-UHFFFAOYSA-J |

SMILES |

F[Au-](F)(F)F |

Kanonische SMILES |

F[Au-](F)(F)F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

The following table compares tetrafluoroaurate(1−) with analogous fluorometallate anions:

*Bond lengths estimated from crystallographic data in related complexes .

Key Observations:

- Geometry and Oxidation State : [AuF₄]⁻ and [ClF₄]⁻ share square planar geometries due to their d⁸ (Au³⁺) and hypervalent (Cl³⁺) configurations, respectively. In contrast, [AuF₆]⁻ adopts an octahedral geometry for Au(V) (d⁶) .

- Bond Strength : The shorter Au–F bond (~1.92 Å) compared to Cl–F (1.60 Å) in [ClF₄]⁻ reflects gold’s higher electronegativity and stronger metal-fluoride interactions .

- Stability: [BF₄]⁻ is notably more stable than [AuF₄]⁻ due to boron’s smaller size and stronger B–F bonds, making it a preferred weakly coordinating anion in industrial applications .

Reactivity and Oxidizing Power

- [AuF₄]⁻ : Acts as a mild oxidizer, less potent than solvated Au³⁺ ions. Its oxidizing capacity is reduced due to electron donation from fluoride ligands to Au(III) .

- [AuF₆]⁻ : A stronger oxidizer than [AuF₄]⁻, attributed to Au(V)’s higher oxidation state. However, it is rarely isolated due to instability .

- [ClF₄]⁻ : Highly reactive, decomposing readily to release F₂ or ClF₃, limiting its practical use .

Thermal and Chemical Stability

- Thermal Decomposition :

- Hydrolysis Resistance :

- [AuF₄]⁻ hydrolyzes in water:

$$\text{[AuF₄]⁻ + 3H₂O → Au(OH)₃ + 4F⁻ + 3H⁺}$$ - [BF₄]⁻ resists hydrolysis even in acidic media .

- [AuF₄]⁻ hydrolyzes in water:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.